2-(Butane-1-sulfonamido)propanoic acid
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Overview
Description
2-(Butane-1-sulfonamido)propanoic acid is a chemical compound with the molecular formula C7H15NO4S and a molecular weight of 209.27 g/mol . It is also known by its IUPAC name, N-(butylsulfonyl)alanine . This compound is characterized by the presence of a sulfonamide group attached to a butane chain and a propanoic acid moiety.
Mechanism of Action
Target of Action
Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule .
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides disrupt various biochemical pathways in bacteria that rely on folic acid, such as the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a halt in bacterial growth, making them bacteriostatic .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-1-sulfonamido)propanoic acid typically involves the reaction of butane-1-sulfonyl chloride with alanine under basic conditions. The reaction proceeds as follows:
Reactants: Butane-1-sulfonyl chloride and alanine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The butane-1-sulfonyl chloride is added dropwise to a solution of alanine in water or an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates .
Chemical Reactions Analysis
Types of Reactions
2-(Butane-1-sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(Butane-1-sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-(Butylsulfonyl)glycine: Similar structure but with a glycine moiety instead of alanine.
N-(Butylsulfonyl)valine: Similar structure but with a valine moiety instead of alanine.
Uniqueness
2-(Butane-1-sulfonamido)propanoic acid is unique due to its specific combination of a butane-1-sulfonamido group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(butylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSRHFORCGVPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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